3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the linear formula C20H19N3O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A similar compound was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis .Scientific Research Applications
Synthesis and Chemical Properties
- A series of 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′ : 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones were synthesized via the aza-Wittig reaction, showcasing the compound's versatility in chemical synthesis and potential for creating a variety of derivatives with specific properties (Liu et al., 2006).
- The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation revealed the compound's potential in streamlining the production of bioactive molecules, highlighting its applicability in the development of new pharmacologically active compounds (Deohate & Palaspagar, 2020).
Biological Activities
- Some derivatives exhibited antimicrobial activities, suggesting the potential of these compounds in developing new antibacterial and antifungal agents. This highlights the compound's applicability in addressing microbial resistance challenges (Ashalatha et al., 2007).
- The exploration of the compound's derivatives for their insecticidal and antibacterial potential showcased their broad-spectrum bioactivity, indicating their usefulness in agricultural and medical applications (Deohate & Palaspagar, 2020).
Structural and Chemical Analysis
- Detailed structural analysis through methods like X-ray diffraction provided insights into the molecular conformation of the compounds, aiding in the understanding of their chemical behavior and interaction with biological targets (Vasu et al., 2003).
Safety and Hazards
properties
IUPAC Name |
3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-22(2)14-9-7-13(8-10-14)11-21-23-12-20-18-17(19(23)24)15-5-3-4-6-16(15)25-18/h7-12H,3-6H2,1-2H3/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWGTIAHCYDIE-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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